1-Methyl-3-oxocyclopentanecarbonitrile
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Overview
Description
“1-Methyl-3-oxocyclopentanecarbonitrile” is an organic compound with the CAS Number: 192433-18-4 . It has a molecular weight of 123.15 . The compound is typically stored at 4°C and is in the form of an oil .
Molecular Structure Analysis
The molecular formula of “this compound” is C7H9NO . The InChI code for the compound is 1S/C7H9NO/c1-7(5-8)3-2-6(9)4-7/h2-4H2,1H3 .Physical and Chemical Properties Analysis
“this compound” is an oil at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Scientific Research Applications
Synthesis Applications
1-Methyl-3-oxocyclopentanecarbonitrile has been utilized in various synthesis applications. For instance, its use as a starting material in the first synthesis of alliodorine, a constituent isolated from the tropical tree Cordia alliodora, demonstrates its importance in organic synthesis (Tortajada & Morizur, 2010). Additionally, it has been involved in the synthesis of other complex molecules, emphasizing its versatility in chemical synthesis.
Photolysis Studies
In photolysis research, studies involving similar compounds, such as 1-chloro-1-nitrosocyclohexane, have provided insights into the behavior of geminal chloro-nitroso-compounds under light exposure (Gowenlock, Pfab, & Kresze, 1974). Although not directly involving this compound, this research contributes to a broader understanding of the photolytic properties of related compounds.
Development of Novel Compounds
The compound has been integral in the development of novel compounds with potential applications in various fields. For instance, its derivative was used in the synthesis of new metal-free and metallophthalocyanines, which have shown promise in water solubility and aggregation behaviors (Acar, Çakır, Bıyıklıoğlu, & Kantekin, 2012). Such developments indicate the potential of this compound in creating advanced materials with unique properties.
Theoretical Studies
Theoretical studies have also played a role in understanding the compound's behavior. For example, research on the Dowd-Beckwith ring expansion reaction versus intramolecular 1,5-hydrogen transfer reaction provided theoretical insights into the behavior of molecules like this compound (Ardura & Sordo, 2005). Such theoretical explorations contribute to a deeper understanding of the chemical reactions and properties of this compound.
Hydrogen Storage Research
In the field of hydrogen storage, derivatives of this compound, such as 3-methyl-1,2-BN-cyclopentane, have been studied for their properties relevant to hydrogen storage applications (Luo, Neiner, Karkamkar, Parab, Garner, Dixon, Matson, Autrey, & Liu, 2013). This illustrates the potential of derivatives of this compound in energy-related applications.
Safety and Hazards
The compound has several hazard statements including H302, H312, H315, H319, H332, H335 indicating various hazards such as harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
1-methyl-3-oxocyclopentane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-7(5-8)3-2-6(9)4-7/h2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGKBJYFGKSSNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)C1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
192433-18-4 |
Source
|
Record name | 1-methyl-3-oxocyclopentanecarbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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